molecular formula C27H49N B1664590 (3alpha,5alpha)-Cholestan-3-amine CAS No. 2206-20-4

(3alpha,5alpha)-Cholestan-3-amine

Cat. No.: B1664590
CAS No.: 2206-20-4
M. Wt: 387.7 g/mol
InChI Key: RJNGJYWAIUJHOJ-DSHIFKSRSA-N
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Description

3α-Aminocholestane is a synthetic organic compound known for its role as an inhibitor of inositol polyphosphate-5-phosphatase D, commonly referred to as SH2 domain-containing inositol-5’-phosphatase 1 (SHIP1). This enzyme plays a crucial role in controlling immune regulatory cell numbers in vivo .

Biochemical Analysis

Biochemical Properties

(3alpha,5alpha)-Cholestan-3-amine plays a significant role in biochemical reactions, particularly in the modulation of membrane fluidity and signaling pathways. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA(A) receptors, which are crucial for inhibitory neurotransmission in the brain . The nature of these interactions involves binding to specific receptor subunits, influencing their activity and, consequently, the overall inhibitory tone in neuronal circuits.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It modulates the activity of GABA(A) receptors, leading to changes in synaptic transmission and neuronal excitability . Additionally, this compound has been implicated in the regulation of lipid metabolism and membrane dynamics in other cell types, affecting processes such as cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on GABA(A) receptors, altering their conformation and activity . This binding can either enhance or inhibit receptor function, depending on the context and the specific receptor subunits involved. Additionally, this compound can influence the expression of genes related to lipid metabolism and cell signaling pathways, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained interactions with target biomolecules . Prolonged exposure to this compound can lead to adaptive changes in cellular processes, such as receptor desensitization and alterations in gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance inhibitory neurotransmission and improve cognitive functions by modulating GABA(A) receptor activity . At high doses, this compound may exhibit toxic or adverse effects, such as neurotoxicity and disruption of lipid homeostasis. Threshold effects have been observed, where specific dosages elicit distinct cellular responses, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism and neurotransmitter synthesis. It interacts with enzymes such as cholesterol oxidase and acetyl-CoA acetyltransferase, influencing the flux of metabolites through these pathways . These interactions can affect the levels of key metabolites, such as cholesterol and acetyl-CoA, thereby modulating cellular energy balance and signaling processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via lipid transporters and can bind to intracellular proteins that facilitate its localization to specific cellular compartments . The distribution of this compound within tissues can influence its overall bioavailability and efficacy in modulating cellular functions.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound is often localized to lipid rafts and membrane microdomains, where it interacts with membrane-bound receptors and signaling proteins . Post-translational modifications, such as phosphorylation and acetylation, can also influence the targeting and localization of this compound to specific organelles, such as the endoplasmic reticulum and mitochondria.

Preparation Methods

Synthetic Routes and Reaction Conditions

3α-Aminocholestane can be synthesized through a multi-step process starting from cholesterol. The key steps involve:

    Oxidation: Cholesterol is oxidized to form cholest-4-en-3-one.

    Reduction: The ketone group is reduced to form cholestan-3β-ol.

    Amination: The hydroxyl group is then converted to an amine group through a series of reactions involving tosylation and nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for 3α-Aminocholestane are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3α-Aminocholestane undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like tosyl chloride and sodium azide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitro compounds, secondary amines, tertiary amines, and various substituted derivatives.

Scientific Research Applications

3α-Aminocholestane has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3β-Aminocholestane: Similar structure but differs in the position of the amine group.

    Cholestane: Lacks the amine group, serving as a simpler analog.

    Cholestan-3-one: Contains a ketone group instead of an amine.

Uniqueness

3α-Aminocholestane is unique due to its selective inhibition of SHIP1, which distinguishes it from other similar compounds that may not exhibit the same level of specificity or biological activity .

Properties

IUPAC Name

(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNGJYWAIUJHOJ-FBVYSKEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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